

Quantitative Profile of BMS-066

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Compound Focus: Bms-066

CAS No.: 914946-88-6

Cat. No.: S521582

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The table below summarizes the known inhibitory concentrations (IC50) and key cellular activity data for **BMS-066** from scientific literature [1] [2].

Assay/Target	Description	IC50 Value
IKK β Enzyme [2]	In vitro enzyme inhibition	9 nM
Tyk2 JH2 Domain [2]	Probe displacement assay (binding to pseudokinase domain)	72 nM
IL-23 Reporter Assay [2]	Cellular activity in Kit225 human T-cells (IL-23-stimulated transcriptional response)	1020 nM
Anti-inflammatory Activity [2]	Inhibition of LPS-induced TNF α release in human PBMCs	150-200 nM

Experimental Methodologies for Key Assays

Here are the detailed protocols for the core experiments used to validate **BMS-066** activity.

IL-23-Stimulated Transcriptional Response Assay

This cell-based assay measured the compound's ability to inhibit signaling in a pathway dependent on Tyk2 [1].

- **Cell Line:** Kit225 human T cells with stable integration of a firefly luciferase reporter gene under the control of an interferon- γ activation sequence (IRF1-GAS-Luc) [1].
- **Procedure:** Cells were washed and plated in assay medium. Test compounds were added, followed by stimulation with human IL-23 (0.02 μ M). After a 5-hour incubation, Bright-Glo reagent was added, and the luminescent signal was measured [1].
- **Purpose:** This functional cellular assay determined the IC₅₀ for pathway inhibition (1020 nM), which reflects cellular permeability and overall functional potency [2].

Tyk2 Pseudokinase Domain Binding Assay

This assay directly measured the compound's binding affinity to the target domain [1] [2].

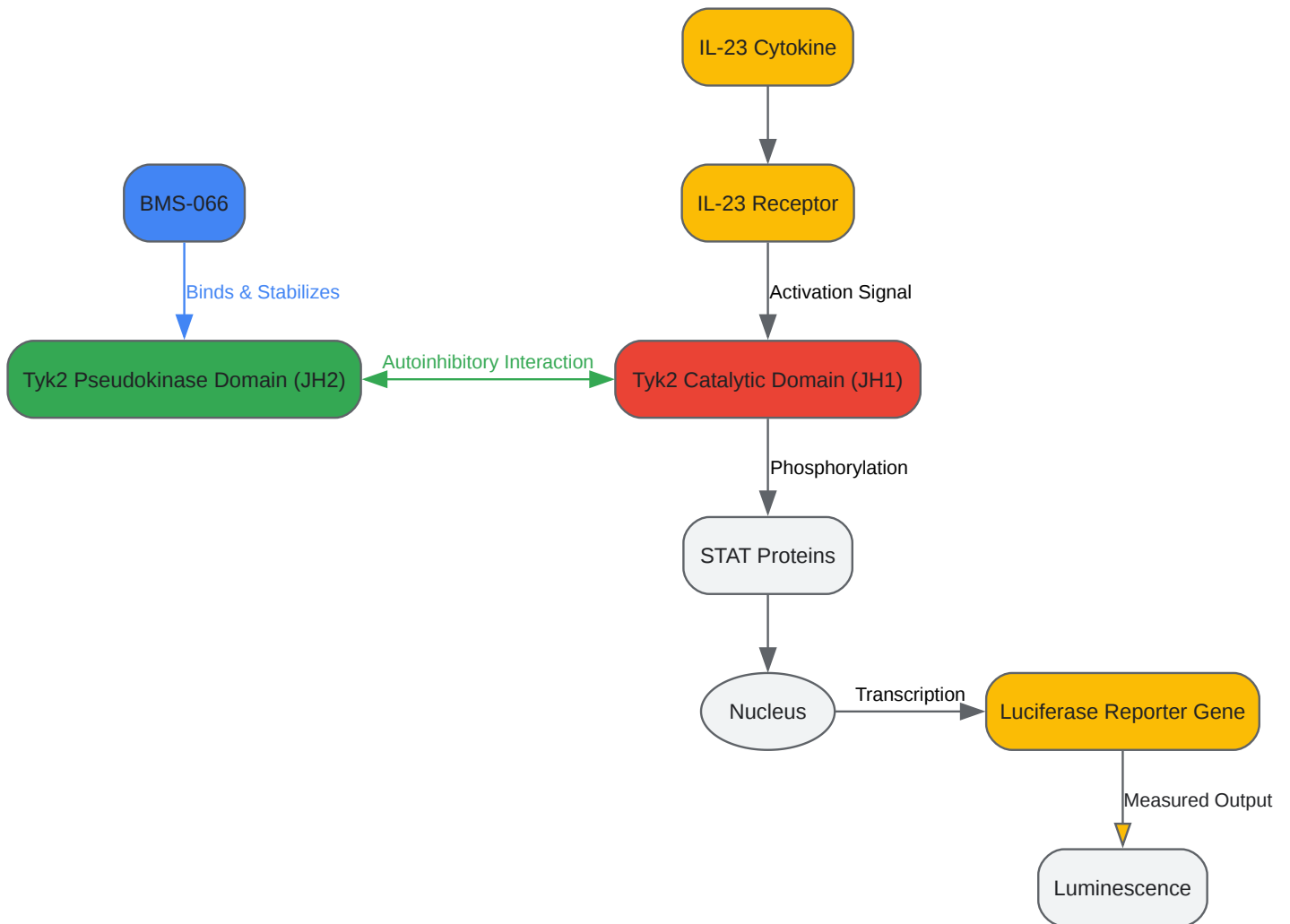
- **Technology:** The specific method is not detailed in the provided excerpts, but it is described as a "probe displacement assay" [2]. The research group also utilized a **kinome-wide screening panel** (at Ambit Biosciences) based on competition binding assays. In this platform, kinases are produced as fusions to T7 phage or other tags, and compounds are tested for their ability to displace immobilized affinity ligands, with binding measured by quantitative PCR [1].
- **Purpose:** This biochemical assay determined the direct binding potency (IC₅₀ of 72 nM) to the Tyk2 pseudokinase (JH2) domain, separate from the enzyme's active site [2].

Mechanism of Action and Research Context

The discovery of **BMS-066** was notable because it works through an **allosteric mechanism** rather than targeting the kinase's active site [3].

- **Allosteric Inhibition:** **BMS-066** binds to the **Tyk2 pseudokinase domain (JH2)**, stabilizing its autoinhibitory interaction with the catalytic domain (JH1). This prevents receptor-mediated activation of Tyk2 and downstream signaling [1] [3].
- **Selectivity Advantage:** This mechanism provided a solution to a major drug discovery challenge: achieving selectivity for Tyk2 over other JAK family kinases (JAK1, JAK2, JAK3), whose active sites are highly similar. **BMS-066** was shown to block Tyk2-dependent signaling without affecting JAK1-, JAK2-, or JAK3-dependent pathways [1] [3].

The following diagram illustrates the allosteric mechanism of **BMS-066** and the pathway measured in the cellular assay.



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References

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